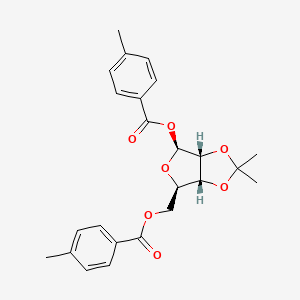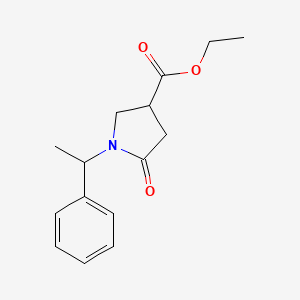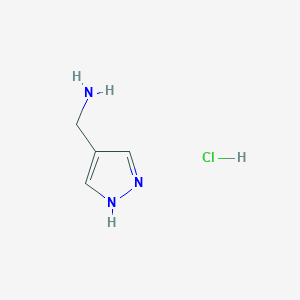
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose
Descripción general
Descripción
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is a chemical compound with the molecular formula C24H26O7 and a molecular weight of 426.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H26O7 . For a more detailed structural analysis, you may need to refer to specialized databases or software.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, melting point, and density, can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Nucleoside Analogues : 1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose is used in the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. These compounds, however, did not show antiviral or antitumor activity in vitro, though phosphorylation to di- and triphosphate analogues was achieved with cellular enzymes (Raju, Smee, Robins, & Vaghefi, 1989).
Preparation of Reversed Nucleosides : This compound has been utilized in the preparation of 5-amino-5-deoxyribose derivatives, leading to the synthesis of kinetin analogs and 1-substituted adenine derivatives. This synthesis involved reactions with various imidazole derivatives and subsequent debenzylation (Leonard & Carraway, 1966).
Synthesis of Pyrazofurins : In another study, this compound was used for the synthesis of pyrazofurins, where the beta-ketoesters derived from it were transformed into pyrazofurin and pyrazofurin B. The study also discussed how the anomeric configuration of C-glycoside analogues can be assigned based on 1H-n.m.r. data (Herrera & Baelo, 1985).
Synthesis of Methyl 2-O-Allyl- and 3-O-Allyl-Derivatives : A study described the synthesis of methyl 2-O-allyl and 3-O-allyl derivatives from D-ribose using this compound. It involved a process of tin-mediated allylation, followed by chromatographic separation (Desai, Gigg, & Gigg, 1996).
Structural and Conformational Studies
Structural Analysis of Derivatives : The structural analysis of derivatives of this compound was conducted, leading to the establishment of their structures and conformations through spectroscopy. This study provided insights into the stereochemistry of various derivatives (Hanaya & Yamamoto, 1989).
NMR Studies of Anhydride Forms : The compound's dimeric and polymeric anhydride forms were studied using NMR spectroscopy. This study helped in understanding the polymerization products of 1,5-anhydro-2,3-O-isopropylidene-beta-D-ribofuranose and their structural features (Winkler & Ernst, 1988).
Safety And Hazards
Propiedades
IUPAC Name |
[(3aR,4S,6R,6aR)-2,2-dimethyl-4-(4-methylbenzoyl)oxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-14-5-9-16(10-6-14)21(25)27-13-18-19-20(31-24(3,4)30-19)23(28-18)29-22(26)17-11-7-15(2)8-12-17/h5-12,18-20,23H,13H2,1-4H3/t18-,19-,20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWWJDLGJZWFB-URFJDIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C3C(C(O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)OC(=O)C4=CC=C(C=C4)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725387 | |
| Record name | 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Di-O-(4-methylbenzoyl)-2,3-O-isopropylidene-beta-D-ribofuranose | |
CAS RN |
86042-28-6 | |
| Record name | 1,5-Bis-O-(4-methylbenzoyl)-2,3-O-(1-methylethylidene)-beta-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)








![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)